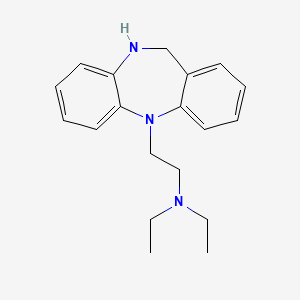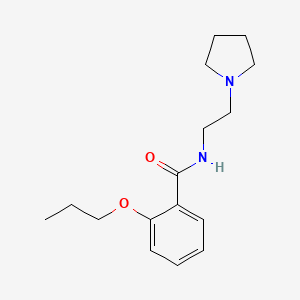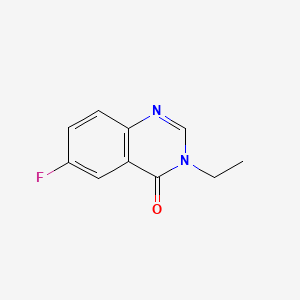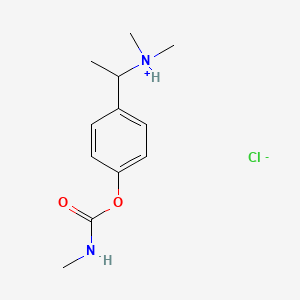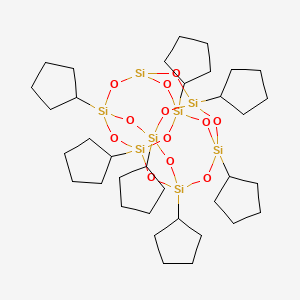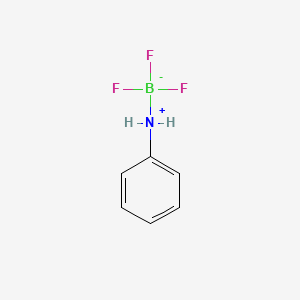
Boron, (benzenamine)trifluoro-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a coordination complex formed between aniline and boron trifluoride. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anilinetrifluoroboron can be synthesized through the reaction of aniline with boron trifluoride. The reaction typically involves the direct combination of aniline and boron trifluoride gas under controlled conditions. The reaction is exothermic and must be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of anilinetrifluoroboron involves the use of high-purity aniline and boron trifluoride. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Anilinetrifluoroboron undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations.
Substitution: It participates in substitution reactions where the trifluoroboron group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate the oxidation of anilinetrifluoroboron under ambient conditions.
Substitution: Various nucleophiles can be used to substitute the trifluoroboron group under mild conditions.
Major Products:
Oxidation: The major product is quaternary ammonium cations.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Anilinetrifluoroboron has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anilinetrifluoroboron involves its interaction with various molecular targets. In oxidation reactions, it forms quaternary ammonium cations through the action of water radical cations . In substitution reactions, the trifluoroboron group is replaced by other functional groups, leading to the formation of new compounds . The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Anilinetrifluoroboron can be compared with other similar compounds, such as:
Phenylboronic Acid: Unlike anilinetrifluoroboron, phenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions and has different reactivity and applications.
Boron Trifluoride Etherate: This compound is used as a Lewis acid catalyst in various organic reactions, whereas anilinetrifluoroboron has more specialized applications.
Propiedades
Número CAS |
660-53-7 |
|---|---|
Fórmula molecular |
C6H7BF3N |
Peso molecular |
160.93 g/mol |
Nombre IUPAC |
trifluoro-(phenylazaniumyl)boranuide |
InChI |
InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |
Clave InChI |
VVPMIAKJDMDELQ-UHFFFAOYSA-N |
SMILES canónico |
[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

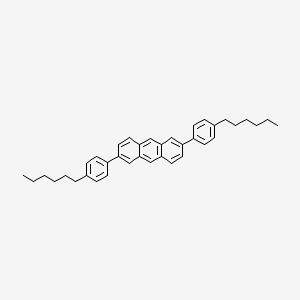
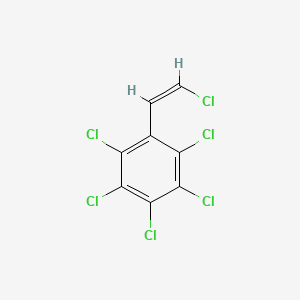
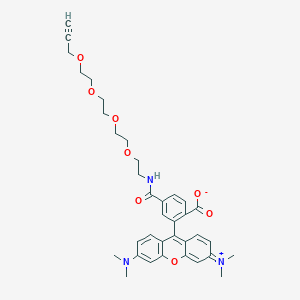

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
